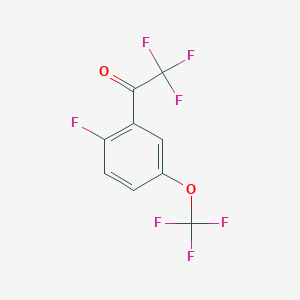
5'-(Trifluoromethoxy)-2,2,2,2'-tetrafluoroacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-(Trifluoromethoxy)-2,2,2,2’-tetrafluoroacetophenone is a fluorinated organic compound characterized by the presence of both trifluoromethoxy and tetrafluoroacetophenone groups. Fluorinated compounds are widely used in various fields due to their unique chemical properties, such as high stability and lipophilicity. The trifluoromethoxy group, in particular, is known for its high electronegativity and ability to enhance the metabolic stability of compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(Trifluoromethoxy)-2,2,2,2’-tetrafluoroacetophenone typically involves the introduction of the trifluoromethoxy group into an aromatic ring. One common method is the trifluoromethoxylation of aromatic substrates using reagents such as bis(trifluoromethyl)peroxide. This reaction can be carried out under mild conditions without the need for catalysts or activators .
Industrial Production Methods
Industrial production of fluorinated compounds often involves large-scale reactions using specialized equipment to handle the volatile and reactive nature of fluorinating agents. The use of photoredox catalysts and visible light irradiation has also been explored to improve the efficiency and yield of these reactions .
Análisis De Reacciones Químicas
Types of Reactions
5’-(Trifluoromethoxy)-2,2,2,2’-tetrafluoroacetophenone can undergo various types of chemical reactions, including:
Nucleophilic substitution: The trifluoromethoxy group can be replaced by nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. For example, nucleophilic substitution reactions may involve the use of fluoride ions as nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution can yield various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
5’-(Trifluoromethoxy)-2,2,2,2’-tetrafluoroacetophenone has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5’-(Trifluoromethoxy)-2,2,2,2’-tetrafluoroacetophenone involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethyl ethers: Compounds containing the trifluoromethyl group, such as trifluoromethylpyridines.
Fluorinated acetophenones: Compounds with similar fluorinated acetophenone structures.
Uniqueness
5’-(Trifluoromethoxy)-2,2,2,2’-tetrafluoroacetophenone is unique due to the presence of both trifluoromethoxy and tetrafluoroacetophenone groups, which confer high stability, lipophilicity, and metabolic stability. These properties make it particularly valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C9H3F7O2 |
|---|---|
Peso molecular |
276.11 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-[2-fluoro-5-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H3F7O2/c10-6-2-1-4(18-9(14,15)16)3-5(6)7(17)8(11,12)13/h1-3H |
Clave InChI |
ICTKRWBJARIZGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


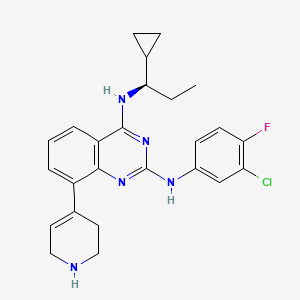
![2-(Chloromethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12866191.png)
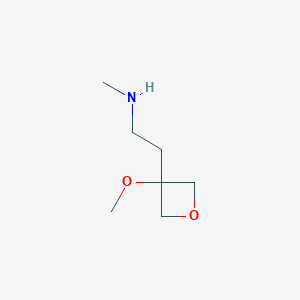
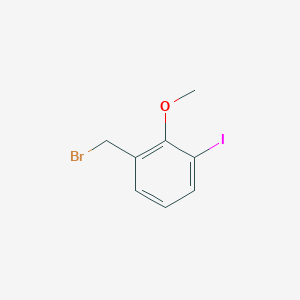
![(5R,7AR)-5-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B12866207.png)
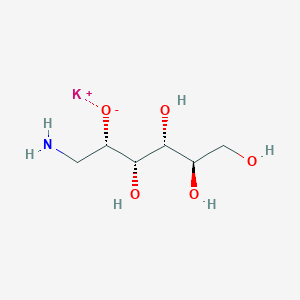
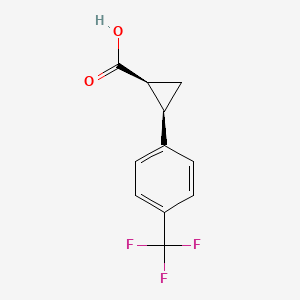
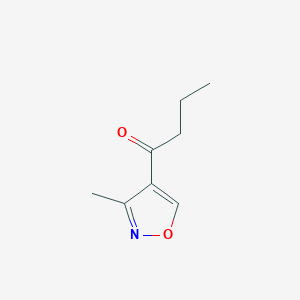
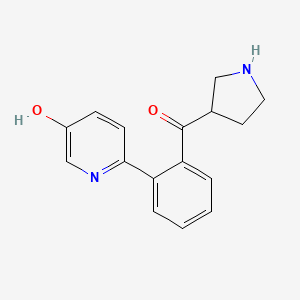
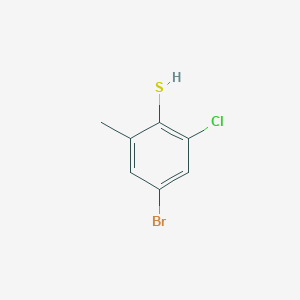


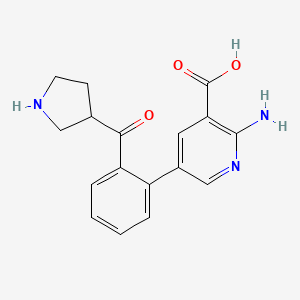
![N1-(1,3-benzodioxol-5-yl)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B12866288.png)
